Ranbezolid
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Overview
Description
Ranbezolid is a synthetic oxazolidinone antibacterial agent known for its potent activity against a wide range of gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci. It is particularly noted for its ability to inhibit bacterial protein synthesis by binding to the bacterial ribosome .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ranbezolid involves multiple steps, starting from the preparation of key intermediates. One common synthetic route includes the following steps:
Formation of the oxazolidinone ring: This is typically achieved by cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the nitrofuran moiety: This step involves the nitration of a furan ring, followed by its attachment to the oxazolidinone core.
Substitution reactions: Various substituents, such as fluorine and piperazine, are introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
Ranbezolid undergoes several types of chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine.
Substitution: Various substituents can be introduced or modified through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophilic reagents like sodium azide or amines are employed under appropriate conditions.
Major Products
The major products formed from these reactions include modified oxazolidinone derivatives with altered antibacterial properties, which can be further studied for enhanced efficacy and reduced resistance .
Scientific Research Applications
Ranbezolid has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of oxazolidinones.
Biology: Investigated for its effects on bacterial protein synthesis and resistance mechanisms.
Medicine: Explored for its potential in treating infections caused by drug-resistant bacteria, particularly in hospital settings.
Industry: Utilized in the development of new antibacterial agents and formulations.
Mechanism of Action
Ranbezolid exerts its antibacterial effects by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication. The nitrofuran moiety of this compound enhances its binding affinity and specificity for bacterial ribosomes, contributing to its potent antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
Linezolid: Another oxazolidinone antibacterial with a similar mechanism of action but different substituents.
Tedizolid: A newer oxazolidinone with enhanced activity and reduced side effects compared to Linezolid.
Uniqueness of Ranbezolid
This compound is unique due to its dual mechanism of action, combining the inhibition of bacterial protein synthesis with the potential to act as a nitric oxide donor or cytotoxic agent. This dual action enhances its efficacy against biofilms and drug-resistant bacterial strains .
Properties
CAS No. |
392659-38-0 |
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Molecular Formula |
C21H24FN5O6 |
Molecular Weight |
461.4 g/mol |
IUPAC Name |
N-[[(5S)-3-[3-fluoro-4-[4-[(5-nitrofuran-2-yl)methyl]piperazin-1-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide |
InChI |
InChI=1S/C21H24FN5O6/c1-14(28)23-11-17-13-26(21(29)33-17)15-2-4-19(18(22)10-15)25-8-6-24(7-9-25)12-16-3-5-20(32-16)27(30)31/h2-5,10,17H,6-9,11-13H2,1H3,(H,23,28)/t17-/m0/s1 |
InChI Key |
PWHNTOQANLCTHN-KRWDZBQOSA-N |
Isomeric SMILES |
CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCN(CC3)CC4=CC=C(O4)[N+](=O)[O-])F |
Canonical SMILES |
CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCN(CC3)CC4=CC=C(O4)[N+](=O)[O-])F |
Origin of Product |
United States |
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